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Starch, phosphate - 11120-02-8

Starch, phosphate

Catalog Number: EVT-1514599
CAS Number: 11120-02-8
Molecular Formula: BH2NaO4
Molecular Weight: 0
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Product Introduction

Classification

Starch phosphates can be classified based on their degree of phosphorylation and the type of starch used. Common classifications include:

  • Monostarch Monophosphates: Contain one phosphate group per glucose unit.
  • Dihydrogen Phosphate Starch: Contains two phosphate groups.
  • Cross-linked Starch Phosphates: Involves cross-linking agents that enhance stability and resistance to retrogradation.
Synthesis Analysis

Methods

The synthesis of starch phosphates typically involves several methods, including:

  1. Esterification with Phosphate Salts: This method involves reacting starch with phosphate salts under controlled conditions to incorporate phosphate groups into the starch structure.
  2. Extrusion Processing: A more advanced technique that utilizes high temperature and shear forces to enhance the phosphorylation process. This method has been shown to significantly increase the degree of phosphorylation compared to traditional methods .
  3. Alkaline Phosphatase Treatment: Utilizing enzymes like alkaline phosphatase to catalyze the phosphorylation of starch, offering a more environmentally friendly approach .

Technical Details

The synthesis often requires controlling parameters such as pH, temperature, and reaction time. For example, a common procedure involves mixing ungelatinized starch with an aqueous solution of phosphate salts at a pH between 5.5 and 7.5, followed by heating at temperatures ranging from 120°C to 175°C for several hours .

Molecular Structure Analysis

Structure

The molecular structure of starch phosphate consists of a polysaccharide backbone with phosphate ester groups attached to the hydroxyl groups of glucose units. The incorporation of these phosphate groups alters the crystalline structure and solubility properties of the starch.

Data

  • Degree of Phosphorylation: Typically ranges from 1% to 10% by weight depending on the synthesis method.
  • Molecular Weight: Varies significantly based on the source starch and modification conditions but generally remains in the range typical for native starches (approximately 100,000 to several million g/mol).
Chemical Reactions Analysis

Reactions

Starch phosphorylation involves several key reactions:

  1. Esterification Reaction: The reaction between hydroxyl groups in starch and phosphate groups leads to the formation of ester bonds.
  2. Dehydration Reactions: Often occur during heating, resulting in water release and further condensation reactions that enhance cross-linking.

Technical Details

The reactions can be monitored using spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance Spectroscopy (NMR) to confirm the incorporation of phosphate groups .

Mechanism of Action

Process

The mechanism by which starch phosphates function is primarily through altering their physicochemical properties. The introduction of phosphate groups disrupts hydrogen bonding within the starch granules, leading to:

  • Increased Solubility: Enhanced water binding capacity.
  • Reduced Retrogradation: Improved freeze-thaw stability due to altered crystallinity.

Data

Research indicates that phosphorylated starches exhibit lower gelatinization temperatures and higher peak viscosities compared to unmodified starch .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically white or off-white powders.
  • Solubility: Enhanced compared to native starches; solubility increases with higher degrees of phosphorylation.

Chemical Properties

  • pH Stability: Generally stable within a pH range of 5 to 7.
  • Thermal Stability: Exhibits improved thermal stability due to cross-linking.

Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal behavior and stability .

Applications

Starch phosphates have diverse applications across various fields:

  • Food Industry: Used as thickeners, stabilizers, and emulsifiers due to their improved functional properties.
  • Pharmaceuticals: Employed as excipients in drug formulations for controlled release.
  • Bioplastics: Serve as biodegradable materials in packaging applications.

Properties

CAS Number

11120-02-8

Product Name

Starch, phosphate

Molecular Formula

BH2NaO4

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